The synthesis of [3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol typically involves the reaction of 1-methyl-1H-pyrazole with appropriate benzaldehyde derivatives. A common method utilizes sodium acetate as a catalyst under mild conditions, such as room temperature. The general reaction can be summarized as follows:
The reaction conditions can be optimized by adjusting parameters such as temperature, solvent choice (often methanol or ethanol), and reaction time to maximize yield and purity. Industrially, continuous flow reactors may be employed for larger-scale production to enhance efficiency and consistency .
The molecular structure of [3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. The presence of the hydroxymethyl group influences the compound's polarity and hydrogen bonding capabilities, which are critical for its biological activity .
[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol can participate in various chemical reactions:
For oxidation, potassium permanganate or chromium trioxide are typical oxidizing agents. Reduction reactions often utilize sodium borohydride or lithium aluminum hydride under controlled conditions to prevent over-reduction .
The mechanism of action for [3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol is primarily attributed to its interaction with biological targets, potentially including enzymes or receptors involved in oxidative stress pathways or cancer cell proliferation. The presence of the pyrazole moiety may enhance its ability to act as a ligand in biological systems.
In vitro studies have indicated that compounds with similar structures exhibit antioxidant properties and may inhibit cancer cell growth through mechanisms involving apoptosis induction and cell cycle arrest .
[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol has several notable applications:
The ongoing research into this compound includes exploring its efficacy in various biological assays, optimizing synthetic routes for better yields, and investigating its interactions with specific biological targets to elucidate its mechanisms of action further .
Regioselectivity in pyrazole N-alkylation is critical for accessing the 1-methyl-1H-pyrazol-3-yl motif. Electrophilic cyclization using iodine/K₃PO₄ enables C–N bond formation at the N1-position with >85% regioselectivity, suppressing N2-alkylation byproducts . This specificity arises from steric and electronic effects of the phenyl substituent at C3, which favors methylation at the less hindered nitrogen. In one protocol, 3-(phenylethynyl)pyrazole precursors undergo iodocyclization in dichloromethane with 5 equiv K₃PO₄, yielding 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines as advanced intermediates .
Copper-catalyzed homocoupling of terminal alkynes followed by Cope-type hydroamination achieves 84–90% yields for 3,5-disubstituted pyrazoles, avoiding regioselectivity issues [5]. Steric-directed functionalization at the phenyl C3-position employs ortho-lithiation at –78°C using n-BuLi, followed by electrophilic quenching with DMF to install the hydroxymethyl group via aldehyde reduction .
Table 2: Regioselectivity Control in Pyrazole Alkylation
Method | Conditions | Regioselectivity (N1:N2) | Yield |
---|---|---|---|
Iodocyclization | I₂, K₃PO₄, DCM, 25°C, 12h | >20:1 | 70-88% |
Copper-Catalyzed Hydroamination | CuI, hydrazine monohydrate, 80°C | N/A (precludes N-alkylation) | 84-90% |
Directed ortho-Metalation | n-BuLi, TMEDA, –78°C, then DMF | Single isomer | 65-75% |
Direct hydroxymethylation of preassembled pyrazole-phenyl scaffolds employs borane-based reductants or transition metal catalysis. Sodium borohydride reduction of 3-(1-methylpyrazol-3-yl)benzaldehyde in methanol at 0°C affords the title compound in >90% yield . For in-situ hydroxymethyl installation, reductive carboxylation proves effective: Pd-catalyzed CO₂ fixation using [Pd(DPEPhos)₂] at 60 psi CO₂, followed by NaBH₄ reduction, converts aryl halides to benzyl alcohols with 70% efficiency .
Azidation-reduction sequences provide alternative pathways. Azides like 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole undergo BF₃·Et₂O-catalyzed rearrangement to iminophosphoranes, hydrolyzed to amines and oxidized to alcohols . Flow hydrogenation (10% Pd/C, H₂, 50°C) reduces these azides directly to aminomethyl intermediates, which are diazotized and hydrolyzed to alcohols [10].
Retrosynthetic analysis identifies two key disconnections:
A three-step route from methyl 3-(1H-pyrazol-3-yl)benzoate exemplifies scalability:
Table 3: Comparative Analysis of Multi-Step Synthetic Routes
Route | Key Steps | Overall Yield | Advantages |
---|---|---|---|
Knorr Condensation | 1,3-Dicarbonyl + MeNHNH₂ → Pyrazole; Aldehyde reduction | 65% (2 steps) | High regioselectivity |
Enaminone Cyclization | Acetophenone + DMF-DMA → Enaminone; Hydrazine | 72% (2 steps) | Mild conditions |
Halide Functionalization | Aryl-Br → Aryl-CH₂OAc (SN₂); Ester hydrolysis | 68% (3 steps) | Tolerant of diverse substituents |
Combinatorial libraries leverage the reactivity of the hydroxymethyl group for nucleophilic displacement or esterification. Parallel Mitsunobu reactions (DIAD/PPh₃) convert the alcohol to ethers using phenols or alcohols, generating >50 analogs like [3-(1-methyl-1H-pyrazol-3-yl)phenyl]methyl 4-chlorophenyl ether [8]. Solid-phase synthesis employs Wang resin-linked benzyl alcohols, enabling HOBt/DIC-mediated coupling with carboxylic acids to produce ester libraries [8].
Sigma-Aldrich catalog data reveals commercial analogs including [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol (CAS 179055-20-0) and halogenated variants like [3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol (CAS 36640-55-8) [3] [8]. Regioisomeric purity is ensured by chromatography (SiO₂, EtOAc/hexanes) or crystallization, with QC via HPLC-UV at 254 nm .
Table 4: Combinatorial Analogs Derived from Pyrazole-Phenyl Methanols
Core Structure | Modification Site | Representative Analogs | Application |
---|---|---|---|
[3-(1H-Pyrazol-1-yl)phenyl]methanol | Pyrazole N1 | 1-(3-Methylphenyl)-3-phenyl-1H-pyrazol-4-yl)methanol (CAS 618441-66-0) | Antiproliferative agents |
[4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol | Phenyl C4 | [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methylamine (CAS 915707-40-3) | Kinase inhibitor precursors |
1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde | Aldehyde | 7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine | Fluorescent probes |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7